molecular formula C8H9NO4S B11037207 N-(1,3-benzodioxol-5-yl)methanesulfonamide

N-(1,3-benzodioxol-5-yl)methanesulfonamide

Cat. No.: B11037207
M. Wt: 215.23 g/mol
InChI Key: XCXVOFLBJFONBO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.22636 . It is characterized by the presence of a benzodioxole ring attached to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)methanesulfonamide typically involves the reaction of 1,3-benzodioxole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,3-benzodioxole+methanesulfonyl chlorideThis compound\text{1,3-benzodioxole} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 1,3-benzodioxole+methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like or .

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. It is being investigated for its anticancer properties and its ability to modulate biological pathways.

Industry: In the industrial sector, This compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can lead to various biological effects, including the modulation of signaling pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-yl)methanesulfonamide is unique due to its specific structural features, such as the presence of the benzodioxole ring and the methanesulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(10,11)9-6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVOFLBJFONBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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